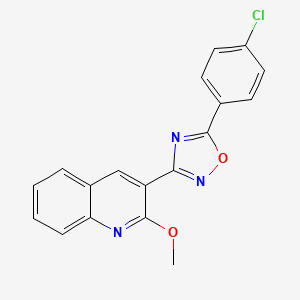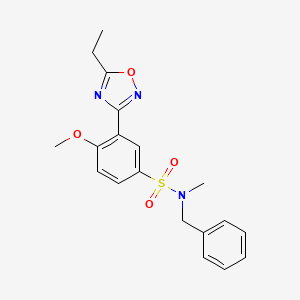
N-benzyl-3-(5-ethyl-1,2,4-oxadiazol-3-yl)-4-methoxy-N-methylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-benzyl-3-(5-ethyl-1,2,4-oxadiazol-3-yl)-4-methoxy-N-methylbenzenesulfonamide, also known as BEME, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. BEME belongs to the class of sulfonamide compounds and has shown promising results in various preclinical studies.
Wirkmechanismus
The exact mechanism of action of N-benzyl-3-(5-ethyl-1,2,4-oxadiazol-3-yl)-4-methoxy-N-methylbenzenesulfonamide is not fully understood, but it is believed to work through multiple pathways. This compound has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2), lipoxygenase (LOX), and phosphodiesterase (PDE). It has also been shown to modulate the activity of various signaling pathways, including the nuclear factor kappa B (NF-κB) pathway and the mitogen-activated protein kinase (MAPK) pathway. These pathways play a crucial role in inflammation, cancer, and other diseases.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the activity of COX-2 and LOX enzymes. This compound has also been shown to have anti-cancer effects by inhibiting the growth and proliferation of cancer cells. It has been shown to have a positive effect on glucose metabolism and insulin sensitivity, making it a potential treatment for diabetes. This compound has also been shown to have neuroprotective effects and has been studied for its potential use in treating neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
N-benzyl-3-(5-ethyl-1,2,4-oxadiazol-3-yl)-4-methoxy-N-methylbenzenesulfonamide has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity level. This compound has also been shown to have low toxicity levels, making it safe for use in animal studies. However, this compound has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to administer. This compound also has a short half-life, which can make it difficult to study its long-term effects.
Zukünftige Richtungen
There are several future directions for the study of N-benzyl-3-(5-ethyl-1,2,4-oxadiazol-3-yl)-4-methoxy-N-methylbenzenesulfonamide. One direction is to study its potential use in treating autoimmune diseases. This compound has been shown to have a positive effect on the immune system, and it may be a potential treatment for autoimmune diseases such as multiple sclerosis and rheumatoid arthritis. Another direction is to study its potential use in treating neurodegenerative diseases. This compound has been shown to have neuroprotective effects and may be a potential treatment for diseases such as Alzheimer's and Parkinson's. Finally, more studies are needed to understand the exact mechanism of action of this compound and its potential use in treating various diseases.
Synthesemethoden
The synthesis of N-benzyl-3-(5-ethyl-1,2,4-oxadiazol-3-yl)-4-methoxy-N-methylbenzenesulfonamide involves the reaction of 4-methoxy-N-methylbenzenesulfonamide with benzyl bromide and 5-ethyl-1,2,4-oxadiazol-3-ylamine in the presence of a base. The reaction proceeds through the formation of an intermediate, which is then reacted with benzyl bromide to form the final product. The yield of the synthesis process is around 60%, and the purity of the compound is around 95%.
Wissenschaftliche Forschungsanwendungen
N-benzyl-3-(5-ethyl-1,2,4-oxadiazol-3-yl)-4-methoxy-N-methylbenzenesulfonamide has been studied extensively for its potential therapeutic applications. It has shown promising results in various preclinical studies, including anti-inflammatory, anti-cancer, anti-diabetic, and neuroprotective effects. This compound has also been shown to have a positive effect on the immune system and has been studied for its potential use in treating autoimmune diseases.
Eigenschaften
IUPAC Name |
N-benzyl-3-(5-ethyl-1,2,4-oxadiazol-3-yl)-4-methoxy-N-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O4S/c1-4-18-20-19(21-26-18)16-12-15(10-11-17(16)25-3)27(23,24)22(2)13-14-8-6-5-7-9-14/h5-12H,4,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPTDIMLGHLWONC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=NO1)C2=C(C=CC(=C2)S(=O)(=O)N(C)CC3=CC=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


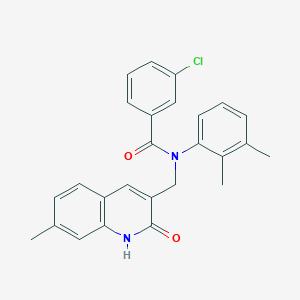
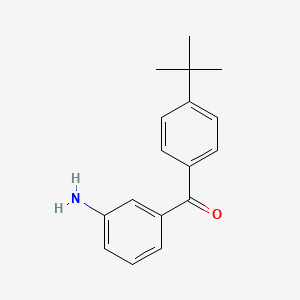
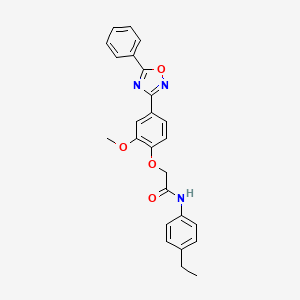
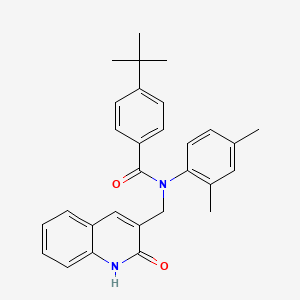
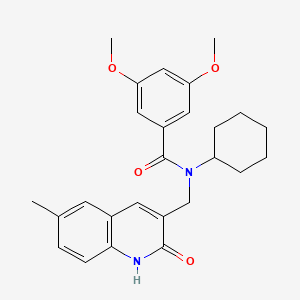
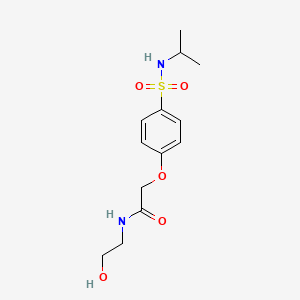
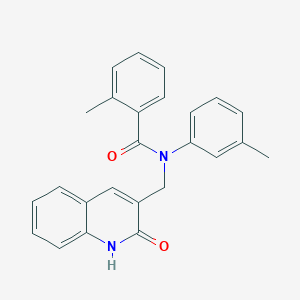
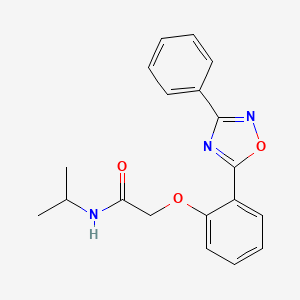
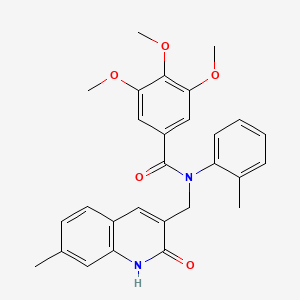
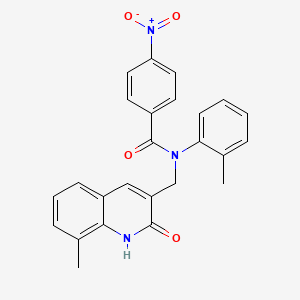
![N-(2-ethylphenyl)-3-(4-fluorophenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7695894.png)
![4-[4-methoxy-3-(pyrrolidine-1-sulfonyl)benzoyl]morpholine](/img/structure/B7695909.png)
